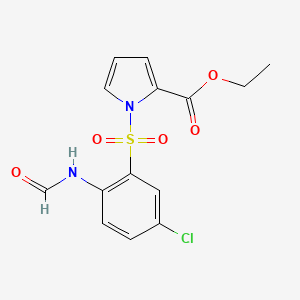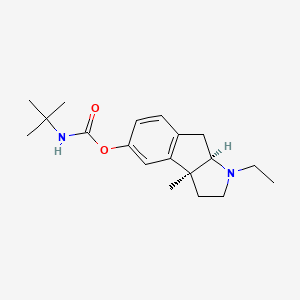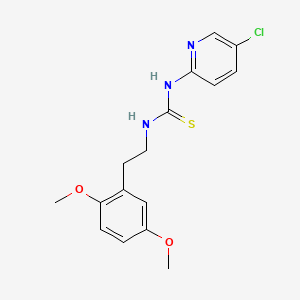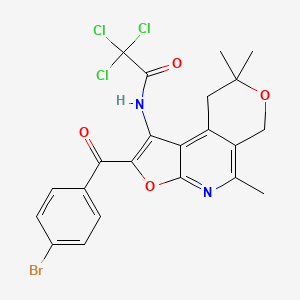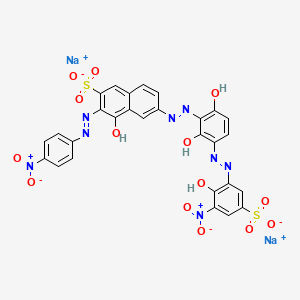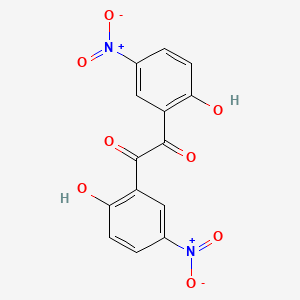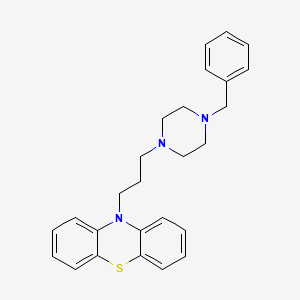
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea is a thiourea derivative with a complex structure that includes an amino group, a chlorine atom, and a phenylmethylene group. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-chlorobenzaldehyde with phenylthiourea under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of thioacylation reactions. These methods are efficient and can be scaled up for large-scale production. The use of green chemistry principles, such as aqueous medium reactions and the avoidance of toxic solvents, is also becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimalarial effects.
Industry: Utilized in the production of dyes, elastomers, and photographic films
Mecanismo De Acción
The mechanism of action of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-phenylthiourea: Known for its use in genetic studies and as a reagent in organic synthesis.
1-(2-Furoyl)-3-phenylthiourea: Investigated for its potential anticancer properties.
Phenylthiocarbamide: Used in taste sensitivity studies and as a genetic marker
Propiedades
Número CAS |
126145-81-1 |
|---|---|
Fórmula molecular |
C20H16ClN3S |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
4-(2-amino-5-chlorophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16ClN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25) |
Clave InChI |
DCMLHBMPTMSGCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



